molecular formula C15H14ClF3N2OS B4129621 N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(3-fluorophenyl)thiourea hydrochloride

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(3-fluorophenyl)thiourea hydrochloride

Cat. No. B4129621
M. Wt: 362.8 g/mol
InChI Key: YGMKJXKSMNQASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(3-fluorophenyl)thiourea hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DFTU and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of DFTU is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. DFTU has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation. DFTU has also been shown to inhibit the activity of the mTOR signaling pathway, which plays a role in cell growth and metabolism.
Biochemical and Physiological Effects
DFTU has been shown to have various biochemical and physiological effects. In cancer cells, DFTU has been shown to induce apoptosis, inhibit cell migration, and decrease the expression of specific proteins involved in cancer cell growth and survival. In neurons, DFTU has been shown to protect against oxidative stress and inhibit the activation of specific signaling pathways involved in neurodegenerative diseases. In immune cells, DFTU has been shown to modulate the immune response by inhibiting the production of specific cytokines and chemokines.

Advantages and Limitations for Lab Experiments

DFTU has several advantages for lab experiments, including its high purity and stability. DFTU is also easily soluble in specific solvents, making it easy to work with in lab experiments. However, DFTU also has limitations, including its high cost and limited availability. Additionally, DFTU may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

For research involving DFTU include investigating its potential applications in cancer research, neurodegenerative diseases, and immunotherapy.

Scientific Research Applications

DFTU has potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, DFTU has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, DFTU has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, DFTU has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]-3-(3-fluorophenyl)thiourea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS.ClH/c1-9-5-6-13(21-14(17)18)12(7-9)20-15(22)19-11-4-2-3-10(16)8-11;/h2-8,14H,1H3,(H2,19,20,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMKJXKSMNQASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=S)NC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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